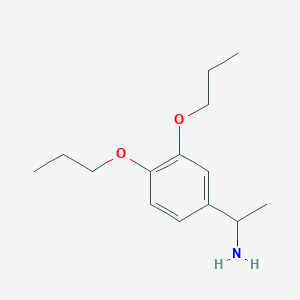

1-(3,4-Dipropoxyphenyl)ethanamine

Beschreibung

1-(3,4-Dipropoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the phenyl ring at the 3- and 4-positions. The ethanamine backbone (NH₂-CH₂-CH₂-) is a common structural motif in psychoactive and bioactive compounds.

Eigenschaften

IUPAC Name |

1-(3,4-dipropoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRQOEWXHJCCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)N)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)ethanamine typically involves the alkylation of 3,4-dipropoxybenzaldehyde with an appropriate amine source. One common method includes the reduction of the corresponding nitro compound followed by reductive amination . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dipropoxyphenyl)ethanamine undergoes various chemical reactions, including:

Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, hydroxides, and amines.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Secondary amines.

Substitution: Derivatives with different functional groups replacing the amine group.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dipropoxyphenyl)ethanamine is widely used in scientific research, particularly in:

Wirkmechanismus

The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering enzyme activity or receptor function .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | log P (Predicted) |

|---|---|---|---|---|---|

| 1-(3,4-Dipropoxyphenyl)ethanamine | 3,4-OCH₂CH₂CH₃ | ~237.3 | N/A | N/A | ~2.5* |

| 2-(3,4-Dimethoxyphenyl)ethanamine | 3,4-OCH₃ | 181.2 | 12–15 | 188 (15 mmHg) | ~1.2 |

| Dopamine HCl | 3,4-OH | 189.6 | 240–250 | Decomposes | -1.7 |

| 25I-NBOMe | 2,5-OCH₃; N-benzyl | 413.2 | N/A | N/A | ~3.8 |

*Estimated based on alkyl chain contribution.

Table 2: Pharmacological and Regulatory Notes

*No direct evidence of regulation in provided sources .

Biologische Aktivität

1-(3,4-Dipropoxyphenyl)ethanamine, also known as (1R)-1-(3,4-dipropoxyphenyl)ethanamine, is a chiral compound with the molecular formula C₁₄H₂₃NO₂ and a molecular weight of 237.34 g/mol. This compound has attracted attention in the fields of pharmacology and neurobiology due to its potential biological activities, particularly its interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a dipropoxy-substituted phenyl group attached to an ethanamine backbone. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃NO₂ |

| Molecular Weight | 237.34 g/mol |

| Chiral Center | Yes |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may function as a selective serotonin reuptake inhibitor (SSRI) . This mechanism suggests its potential utility in treating mood disorders by enhancing serotonergic signaling pathways. Preliminary studies have shown that it may interact with serotonin receptors and transporters, which are crucial for mood regulation and anxiety management.

Neuropharmacological Effects

Initial findings indicate that this compound exhibits significant neuropharmacological properties. Its interaction with serotonin pathways suggests potential applications in treating depression and anxiety disorders. The compound's ability to modulate serotonergic activity may provide insights into new therapeutic strategies for mood-related conditions.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique properties that may enhance its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-(+)-1-(4-Methoxyphenyl)ethylamine | C₉H₁₃NO | Contains a methoxy group; different pharmacological properties |

| (1S)-1-(3,4-dipropoxyphenyl)ethanamine | C₁₄H₂₃NO₂ | Stereoisomer; may exhibit different biological activities |

| 1-(3,4-Diethoxyphenyl)ethanamine hydrochloride | C₁₂H₂₀ClNO | Has diethoxy substitution; differing solubility and reactivity |

The unique dipropoxy substitution pattern of this compound may contribute to its selectivity for serotonin pathways compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on SSRIs : Research indicated that this compound might enhance serotonin levels in synaptic clefts by inhibiting its reuptake, similar to established SSRIs. This effect could lead to improved mood regulation in clinical settings.

- Animal Model Studies : In animal models of depression, administration of this compound resulted in reduced depressive behaviors, supporting its potential as an antidepressant agent .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a candidate for further therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.